4-hydroxy TMT (iodide)

5-HT2A receptor radioligand binding tryptamine SAR

4-Hydroxy TMT (iodide) is the active metabolite of aeruginascin, distinguished by its quaternary trimethylammonium moiety that fundamentally alters receptor pharmacology versus tertiary amine tryptamines. It binds 5-HT1A, 5-HT2A, and 5-HT2B receptors (Ki=120 nM at 5-HT2A) but shows no measurable 5-HT3 binding (Ki >10,000 nM), in direct contrast to positional isomer bufotenidine. The compound fails to induce head-twitch response in mice, establishing it as a critical negative control for behavioral pharmacology. Essential for LC-MS/MS/GC-MS method development, receptor selectivity profiling, and SAR studies on quaternization effects.

Molecular Formula C13H19IN2O
Molecular Weight 346.21 g/mol
Cat. No. B14078435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy TMT (iodide)
Molecular FormulaC13H19IN2O
Molecular Weight346.21 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)O.[I-]
InChIInChI=1S/C13H18N2O.HI/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(16)13(10)11;/h4-6,9,14H,7-8H2,1-3H3;1H
InChIKeyQNUXJABHEYPNKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy TMT (Iodide): Serotonergic Receptor Binding and Differential Selectivity Data for Scientific Procurement


4-Hydroxy TMT (iodide), also referred to as 4-HO-TMT or dephosphorylated aeruginascin, is a quaternary ammonium tryptamine derivative that acts as an agonist at the serotonin 5-HT1A, 5-HT2A, and 5-HT2B receptors [1]. It is the active metabolite of aeruginascin (4-PO-TMT), analogous to the relationship between psilocin (4-HO-DMT) and psilocybin (4-PO-DMT), and occurs naturally in certain species of psilocybin-containing mushrooms [2]. The compound is characterized by its quaternary trimethylammonium moiety, which fundamentally distinguishes its pharmacological and physicochemical properties from tertiary amine tryptamines such as psilocin [3].

Why Generic Substitution Fails for 4-Hydroxy TMT (Iodide) in Receptor Pharmacology Studies


Although 4-hydroxy TMT (iodide) shares a tryptamine scaffold with numerous serotonergic agonists including psilocin (4-HO-DMT) and bufotenidine (5-HO-TMT), generic substitution across this class is scientifically invalid due to divergent receptor selectivity profiles and physicochemical properties. Specifically, the presence of the quaternary trimethylammonium group in 4-hydroxy TMT confers distinct binding behavior: it retains affinity for 5-HT1A, 5-HT2A, and 5-HT2B receptors yet exhibits no measurable binding at the 5-HT3 receptor (Ki > 10,000 nM), a profile that directly contrasts with its positional isomer bufotenidine, which acts as a selective 5-HT3 receptor agonist [1]. Furthermore, compared to its tertiary amine counterpart psilocin, 4-hydroxy TMT demonstrates substantially lower 5-HT2A binding affinity (6-fold reduction in Ki) and dramatically reduced functional potency (324-fold reduction in EC50), underscoring that even minor structural modifications produce non-interchangeable pharmacological outcomes [2].

Quantitative Differentiation of 4-Hydroxy TMT (Iodide) from Structural Analogs: A Procurement-Relevant Evidence Guide


5-HT2A Binding Affinity: 6-Fold Reduction Relative to Psilocin Defines Distinct Pharmacological Utility

4-Hydroxy TMT binds to the human 5-HT2A receptor with a Ki of 120 nM, representing a 6-fold reduction in affinity compared to psilocin (Ki = 20 nM) measured under identical competitive radioligand displacement assay conditions using cloned human receptors [1]. This quantifiable affinity differential establishes that 4-hydroxy TMT cannot substitute for psilocin in experiments requiring potent 5-HT2A activation.

5-HT2A receptor radioligand binding tryptamine SAR

5-HT3 Receptor Selectivity: Complete Absence of Binding Contrasts Sharply with Bufotenidine

4-Hydroxy TMT exhibits no measurable binding at the human 5-HT3 receptor (Ki > 10,000 nM), a finding that directly contradicts prior predictions that aeruginascin metabolites would function as 5-HT3 agonists [1]. This receptor selectivity profile stands in stark contrast to the positional isomer bufotenidine (5-hydroxy-N,N,N-trimethyltryptammonium), which acts as a selective and potent 5-HT3 receptor agonist [2].

5-HT3 receptor receptor selectivity profiling quaternary ammonium tryptamines

In Vivo Behavioral Pharmacology: Absence of Head-Twitch Response Distinguishes from Psilocin

In murine behavioral models, 4-hydroxy TMT (iodide) does not induce the head-twitch response (HTR) at tested doses, a hallmark behavioral correlate of 5-HT2A receptor activation that is robustly elicited by psilocin and other classical psychedelics . This functional divergence occurs despite the compound's measurable 5-HT2A binding affinity (Ki = 120 nM), indicating that receptor binding alone does not predict in vivo efficacy for this quaternary ammonium tryptamine.

head-twitch response in vivo behavioral assay 5-HT2A functional activity

Solubility Profile: Defined Solvent Compatibility Enables Reproducible Experimental Formulation

The solubility parameters of 4-hydroxy TMT (iodide) have been experimentally determined: 15 mg/mL in DMF, 3 mg/mL in DMSO, and 2 mg/mL in PBS (pH 7.2), with the compound being insoluble in ethanol . These quantitative solubility values enable researchers to select appropriate solvent systems for reproducible stock solution preparation and assay development, avoiding experimental variability arising from undissolved compound.

solubility formulation in vitro assay preparation

Functional Potency at 5-HT2A: 324-Fold Reduction in EC50 Compared to Psilocin

In functional assays measuring 5-HT2A receptor activation, 4-hydroxy TMT exhibits an EC50 of 6,800 nM, representing a 324-fold reduction in potency compared to psilocin, which demonstrates an EC50 of 21 nM under comparable functional assay conditions [1]. This substantial potency differential in functional activation is markedly greater than the 6-fold difference observed in binding affinity, indicating that the quaternary ammonium structure disproportionately impairs the compound's ability to induce receptor activation relative to binding.

functional activity EC50 5-HT2A activation

Validated Research Application Scenarios for 4-Hydroxy TMT (Iodide) Based on Quantitative Evidence


Analytical Reference Standard for Aeruginascin Metabolite Identification and Quantification

4-Hydroxy TMT (iodide) serves as an authenticated analytical reference standard for the identification and quantification of dephosphorylated aeruginascin in biological matrices and fungal extracts . Given its defined receptor binding profile (Ki = 120 nM at 5-HT2A) and established role as the active metabolite of aeruginascin [1], this compound is essential for forensic toxicology laboratories and natural product chemistry groups conducting LC-MS/MS or GC-MS method development for tryptamine detection and quantitation.

Structure-Activity Relationship (SAR) Probe for Quaternary Ammonium Tryptamine Pharmacology

The quantifiable binding and functional differences between 4-hydroxy TMT and its tertiary amine counterpart psilocin (6-fold lower Ki, 324-fold lower EC50) establish this compound as an indispensable SAR probe. Researchers investigating how quaternization of the terminal amine alters serotonergic receptor pharmacology can utilize 4-hydroxy TMT to systematically dissect the contributions of charge state and steric bulk to receptor recognition, activation efficacy, and membrane permeability.

5-HT3 Receptor-Negative Control in Serotonergic Selectivity Panels

The documented absence of 5-HT3 receptor binding (Ki > 10,000 nM) for 4-hydroxy TMT qualifies this compound as a validated negative control for 5-HT3 receptor activity in selectivity profiling panels. This application is particularly valuable given the contrasting pharmacology of the positional isomer bufotenidine, which acts as a selective 5-HT3 agonist [1], enabling researchers to probe the structural determinants of 5-HT3 versus 5-HT2 receptor selectivity within the trimethyltryptammonium scaffold.

In Vivo Negative Control for 5-HT2A-Mediated Behavioral Responses

The failure of 4-hydroxy TMT to induce the head-twitch response (HTR) in mice, despite measurable 5-HT2A binding affinity , positions this compound as a critical negative control for in vivo behavioral pharmacology studies. Laboratories investigating psychedelic-like behavioral effects can use 4-hydroxy TMT to distinguish between compounds that bind 5-HT2A receptors in vitro versus those capable of crossing the blood-brain barrier and eliciting functional behavioral responses, thereby refining structure-activity hypotheses regarding CNS penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-hydroxy TMT (iodide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.